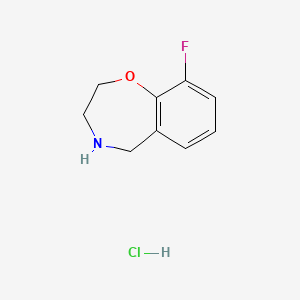

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

説明

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a fluorinated derivative of the 1,4-benzoxazepine scaffold, a seven-membered heterocyclic system combining a benzene ring fused with an oxygen- and nitrogen-containing azepine ring. The fluorine atom at position 9 introduces distinct electronic and steric effects compared to other halogenated or alkylated analogs. While direct pharmacological data for this specific compound are unavailable, structurally related benzoxazepines have been explored as intermediates in drug development, particularly for central nervous system (CNS) and antimicrobial agents .

特性

IUPAC Name |

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMKXYNLLKQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Cyclization of Fluorinated Precursors

This approach involves cyclization of fluorinated aromatic precursors, particularly fluorobenzoic acids, with amine derivatives to form the benzoxazepine core. A typical route includes:

- Starting Material: 2,3-Difluorobenzoic acid or related fluorinated aromatic acids.

- Key Step: Cyclization facilitated by activating agents or bases, often under thermal conditions.

Reaction Conditions & Reagents:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Activation | Use of carbonyldiimidazole (CDI) or oxalyl chloride to form acyl intermediates | Facilitates subsequent cyclization |

| Cyclization | Heating with amines such as 2-pyrrolidinemethanol derivatives | Promotes ring closure to benzoxazepine core |

| Fluorination | Incorporation of fluorine at desired position via nucleophilic substitution or electrophilic fluorination | Achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) |

- Cyclization can be catalyzed by bases such as sodium hydride or sodium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 25°C to 150°C.

- For example, the synthesis of (R)-9-fluoro-2,3,11,11a-tetrahydro-1H,5H-pyrrolo[2,1-c]benzoxazepine-5-one was achieved via cyclization of 2,3-difluorobenzoic acid derivatives with (R)-(-)-2-pyrrolidinemethanol under elevated temperatures with sodium hydride.

Reduction and Functionalization of Nitro or Carbonyl Precursors

This route involves reduction of nitro or carbonyl groups followed by cyclization:

- Step 1: Nitro reduction of precursor compounds (e.g., 2-nitrobenzaldehyde) using metal powders such as iron, zinc, or tin chloride.

- Step 2: Cyclization with amines or amino alcohols to form the heterocyclic core.

- Step 3: Fluorination at specific positions via nucleophilic substitution or electrophilic fluorination.

- Nitro groups are reduced using Fe powder or SnCl₂ in ethanol or acetic acid, often at reflux temperatures.

- Cyclization is promoted in the presence of bases like sodium hydroxide or sodium methoxide.

- Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, often under mild conditions.

- The synthesis of fluorinated benzoxazepines from 2,3-difluorobenzoic acid and (R)-(-)-2-pyrrolidinemethanol, involving reduction with sodium hydride and subsequent cyclization, has been documented, with yields around 60%.

Use of Protecting Groups and Coupling Strategies

Protection of reactive groups, such as hydroxyl or amino groups, is crucial to improve selectivity and yield:

- Protection: Using tert-butyldimethylsilyl (TBDMS) or carbobenzyloxy (Cbz) groups.

- Coupling: Carboxylic acids are coupled with amines via carbodiimide reagents like DCC or EDC, facilitating subsequent cyclization.

- Saponification of ester precursors followed by coupling with amines yields benzoxazepine derivatives.

- The process is optimized by controlling pH and temperature to prevent side reactions.

Final Formation of Hydrochloride Salt

The last step involves converting the free base benzoxazepine into its hydrochloride salt:

- Method: Treatment of the free base with hydrogen chloride in an appropriate solvent such as ethanol or methanol.

- Conditions: Usually performed at room temperature or slightly elevated temperatures to ensure complete salt formation.

- The hydrochloride salt is obtained by bubbling HCl gas into a solution of the free base or by adding concentrated HCl directly, followed by filtration and drying.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization of fluorobenzoic derivatives | 2,3-Difluorobenzoic acid | Bases (NaH, Na₂CO₃), amines | THF, DMF | 25-150°C | High regioselectivity, scalable | Requires multiple steps |

| Reduction and cyclization | Nitrobenzenes | Metal powders (Fe, SnCl₂), amines | Ethanol, acetic acid | Reflux | Good yields, versatile | Uses hazardous metals |

| Protection and coupling | Carboxylic acids, amines | DCC, EDC, protecting groups | Dichloromethane, DMF | Room temp | Improved selectivity | Additional steps for protection/deprotection |

| Salt formation | Free base | HCl gas or HCl solution | Ethanol, methanol | Room temp | Simple, high purity | Handling gaseous HCl |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted benzoxazepine derivatives.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

- Reactivity Studies : The compound is studied for its reactivity patterns which can provide insights into the development of new synthetic methodologies.

Biology

- Antimicrobial Properties : Preliminary studies suggest that compounds within the benzoxazepine class exhibit antimicrobial effects. The presence of fluorine may enhance binding affinity to microbial targets, improving efficacy compared to non-fluorinated analogs.

- Anticancer Potential : Research indicates that derivatives of benzoxazepines may inhibit cancer cell growth selectively. Mechanisms observed include modulation of cell signaling pathways and inhibition of cell motility. Specific studies have shown promising results in vitro against various cancer cell lines .

Medicine

- Drug Development : Due to its structural similarity to bioactive compounds, this compound is being investigated for potential therapeutic applications. Its unique properties may allow it to interact with various molecular targets such as enzymes and receptors.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several benzoxazepine derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations compared to control compounds.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit proliferation and induce apoptosis in certain types of cancer cells while sparing non-tumorigenic cells. The mechanism was linked to the alteration of key signaling pathways involved in cell survival and division.

作用機序

The exact mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorinated benzoxazepine structure. This interaction can modulate biological pathways and exert its effects .

類似化合物との比較

Key Observations:

Substituent Effects: Halogen vs. Alkoxy Groups: The 9-bromo-7-chloro analog (CID 65814858) exhibits a higher molecular weight (298.99 g/mol) and larger collision cross-section (143.8 Ų) compared to the 9-fluoro derivative due to bromine’s greater atomic radius and polarizability . In contrast, the 7-bromo-9-methoxy compound (CCS 144.7 Ų) demonstrates that methoxy groups slightly increase CCS, likely due to enhanced hydrogen-bonding capacity . Fluorine Positioning: The 6-fluoro analog (C₇H₉ClFNO) has a significantly lower molecular weight (201.70 g/mol) than the 9-fluoro derivative, underscoring the impact of substituent placement on molecular geometry and mass .

Synthetic Accessibility :

- Bromo and chloro derivatives (e.g., CID 65814858) are typically synthesized via electrophilic aromatic substitution or palladium-catalyzed coupling .

- Fluorination at position 9 may require specialized reagents like Selectfluor® or deoxyfluorination agents, as direct electrophilic fluorination is less common .

Predicted Physicochemical Behavior

- Lipophilicity : The 9-fluoro derivative is expected to exhibit lower logP compared to bromo/chloro analogs due to fluorine’s electronegativity and reduced hydrophobicity.

- Metabolic Stability : Fluorine’s electron-withdrawing nature may enhance metabolic stability by reducing oxidative metabolism at position 9 .

生物活性

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS Number: 1795186-68-3) is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11ClFNO

- Molecular Weight : 203.64 g/mol

- Structure : The compound features a seven-membered ring containing nitrogen and oxygen atoms, with a fluorine atom that enhances its biological reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

Studies have shown that compounds within the benzoxazepine class can possess antimicrobial effects. The presence of the fluorine atom may enhance interaction with microbial targets, leading to increased efficacy compared to non-fluorinated analogs.

2. Anticancer Effects

Preliminary investigations suggest potential anticancer properties. For example, derivatives of benzoxazepines have been noted for their ability to inhibit cancer cell growth selectively without affecting non-tumorigenic cells . Specific studies involving related compounds indicate mechanisms that involve modulation of cell signaling pathways and inhibition of cell motility .

3. Neuroprotective Activity

The structural similarity of this compound to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into related compounds has demonstrated neuroprotective effects through various pathways .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with multiple biological targets including:

- Enzymes : Modulating activity through competitive inhibition or allosteric effects.

- Receptors : Potentially acting on neurotransmitter receptors which could influence neuronal signaling and behavior .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of fluorinated precursors under acidic or basic conditions. For example, intermediates like substituted benzoxazepines are often characterized using , , and high-resolution mass spectrometry (HRMS). Evidence from substituted benzoxazepine syntheses suggests using triethylamine as a base to neutralize HCl byproducts during amidation or cyclization steps .

Q. Which analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and reverse-phase columns is essential for purity assessment. Impurity profiling, such as detecting oxidation byproducts or unreacted precursors, can align with pharmacopeial standards for related benzoxazepine derivatives (e.g., using EP/JP methods for impurity quantification) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the hydrochloride salt in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Stability studies for structurally similar compounds indicate sensitivity to light and humidity; thus, amber glass vials and vacuum-sealed packaging are recommended .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Continuous flow reactors can enhance reaction efficiency by improving heat transfer and reducing side reactions. Automated systems with in-line monitoring (e.g., FTIR or Raman spectroscopy) enable real-time adjustments. Recrystallization from ethanol/water mixtures (70:30 v/v) is reported to achieve >98% purity for benzoxazepine derivatives .

Q. How can contradictory data in receptor binding assays for this compound be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and validate results with structurally related controls. Theoretical modeling (e.g., molecular docking) can identify steric or electronic interactions influencing affinity .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

- Methodological Answer : Modifications at the 9-fluoro position and benzoxazepine ring substitution (e.g., 6-methyl or tetrahydrofuran derivatives) are common. For example, 7-(3,6-dimethylpyrazin-2-yl)-4-(tetrahydrofuran-3-ylmethyl)- analogs show altered pharmacokinetic profiles, highlighting the role of lipophilicity in bioavailability .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and compare with reference standards (e.g., EP impurity E/F protocols). Degradation pathways may include hydrolysis of the oxazepine ring or fluoride displacement .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

- Methodological Answer : Primary neuronal cultures or transfected HEK293 cells expressing GABA or serotonin receptors are viable models. Dose-response curves (1 nM–100 µM) with positive/negative controls (e.g., baclofen for GABA) can quantify efficacy. Ensure assays include cytotoxicity controls (e.g., MTT assay) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。